ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[methyl-(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFQWVOPWITFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Pyrazole-4-Carboxylic Acid
The synthesis typically initiates with the esterification of pyrazole-4-carboxylic acid to form ethyl 1H-pyrazole-4-carboxylate. A widely adopted protocol involves reacting pyrazole-4-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst.
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Reactants : 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol), ethanol (10 mL), thionyl chloride (1.6 g, 13.38 mmol).
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Conditions : Reaction at 0°C for 3 hours under ambient temperature.
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Workup : Evaporation of volatiles, extraction with EtOH/DCM (10%), and purification via silica gel chromatography (15% EtOAc/hexane).
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Yield : 80% (1.0 g product).
This method ensures high regioselectivity for the 4-position carboxylate, critical for subsequent functionalization.
Sulfonylation of Pyrazole Derivatives
Introduction of the sulfamoyl group at the pyrazole’s 5-position requires sulfonylation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).
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Sulfonation : Pyrazole-4-carboxylate (25 g, 260 mmol) is treated with ClSO₃H (166.7 g, 1.43 mol) in chloroform at 0°C, followed by gradual heating to 60°C for 10 hours.
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Chlorination : SOCl₂ (40.8 g, 343.2 mmol) is added at 60°C for 2 hours to generate pyrazole-4-carboxylate-5-sulfonyl chloride.
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Quenching : The reaction is cooled to 0–10°C and quenched with ice-cold water, yielding the sulfonyl chloride intermediate.
Sulfamoyl Group Introduction via Amine Coupling
The final step involves coupling the sulfonyl chloride with N-methyl-3-methylaniline to form the sulfamoyl moiety.
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Reactants : Pyrazole-4-carboxylate-5-sulfonyl chloride (100 mg, 2.57 mmol), N-methyl-3-methylaniline (65.5 mg, 2.7 mmol).
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Base : Diisopropylethylamine (DIPEA, 99.6 mg, 3.85 mmol) in dichloromethane (DCM).
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Conditions : Stirring at 25–30°C for 16 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Yield : 70–75% (crude), 60–65% after purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
Excess thionyl chloride (1.5–2.0 equiv) ensures complete conversion of sulfonic acid to sulfonyl chloride. Substoichiometric DIPEA (1.5 equiv) minimizes side reactions during amine coupling.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥95% purity for clinical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct sulfonylation | Fewer steps, high atom economy | Requires hazardous ClSO₃H | 60–65 |
| Stepwise coupling | Better control over regioselectivity | Multi-step purification | 50–55 |
Chemical Reactions Analysis
Chemical Reactions of Ethyl 5-[Methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
This compound can participate in various chemical reactions typical for pyrazole derivatives and sulfonamides. These include:
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Hydrolysis : The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
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Amidation : Reaction with amines to form amides.
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Sulfonamide Group Reactions : Potential for forming derivatives through the sulfamoyl group.
Reaction Conditions and Catalysts
| Reaction Type | Conditions/Catalysts |
|---|---|
| Hydrolysis | Water, bases (e.g., NaOH) |
| Amidation | Amines, coupling agents (e.g., DCC) |
| Sulfonamide Derivatization | Sulfamoyl chlorides, bases |
Mechanism of Action and Biological Activity
The biological activity of this compound is likely related to its sulfamoyl group, which can interact with enzymes or receptors in biological systems. Compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications.
Biological Activities of Similar Compounds
Scientific Research Applications
Medicinal Applications
Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has shown potential in various therapeutic areas:
- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : Research suggests that compounds with a pyrazole core can modulate inflammatory pathways. This compound has been evaluated for its ability to reduce inflammation in preclinical models, potentially offering a new avenue for treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains highlights its potential role in addressing antibiotic resistance.
Agricultural Applications
In agriculture, this compound's unique properties make it useful as a pesticide or herbicide:
- Fungicidal Activity : this compound has been investigated for its effectiveness against phytopathogenic fungi. Laboratory studies reveal that it can inhibit the growth of common plant pathogens, suggesting its application in crop protection.
- Herbicidal Properties : Preliminary research indicates that this compound may affect weed growth by disrupting specific metabolic pathways in plants. Field trials are necessary to evaluate its effectiveness and safety for use in agricultural settings.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The compound was tested against breast and lung cancer cell lines, showing IC50 values lower than those of existing treatments, indicating its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
In an investigation reported by Pharmaceutical Biology, researchers examined the anti-inflammatory properties of the compound using a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.
Case Study 3: Agricultural Efficacy
A field study conducted by agricultural scientists assessed the fungicidal activity of this compound on crops affected by fungal infections. The results demonstrated a marked decrease in disease incidence and improved crop yields, validating its application as a biopesticide.
Mechanism of Action
The mechanism of action of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Structural Comparisons
Pyrazole derivatives with sulfamoyl or related substituents at position 5 exhibit diverse pharmacological profiles depending on substituent chemistry. Key structural analogs include:
Key Observations :
- The target compound uniquely combines a bulky 3-methylphenyl group with a methyl-sulfamoyl moiety, which may influence steric interactions in biological targets compared to smaller substituents (e.g., chloro in ).
- Morpholine sulfonyl derivatives (e.g., ) prioritize hydrogen-bonding interactions due to the morpholine ring, unlike the aromatic substitution in the target compound.
Pharmacological Activity Comparisons
Data from analogs highlight substituent-dependent bioactivity:
Key Observations :
- Benzoylamino-substituted pyrazoles (e.g., ) show superior analgesic activity, likely due to enhanced receptor affinity from the aromatic benzoyl group.
- Chloro-substituted analogs (e.g., ) exhibit moderate activity but may carry higher toxicity risks due to electrophilic chlorine.
Biological Activity
Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound and its derivatives.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 299.34 g/mol
- CAS Number : 88398-81-6
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives inhibit key targets involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro assays demonstrated that compounds with a sulfamoyl group often possess enhanced anticancer activity, attributed to their ability to form hydrogen bonds at the active sites of target proteins .
Table 1: Antitumor Activity of Selected Pyrazole Derivatives
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Compound A | 5–29 | Cervical cancer (HeLa) |
| Compound B | <50 | BRAF(V600E) |
| Compound C | <30 | EGFR |
Anti-inflammatory Activity
This compound also displays anti-inflammatory properties. In studies assessing its effect on LPS-induced inflammation in cell-based models, compounds with similar structures showed IC₅₀ values ranging from 4.8 to 30.1 µM, indicating potent inhibition of pro-inflammatory pathways .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Compound D | 4.8 | NF-κB/AP-1 pathway inhibition |
| Compound E | 30.1 | MAPK signaling inhibition |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. This compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .
Study on Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that those containing the sulfamoyl moiety demonstrated superior anticancer efficacy compared to their counterparts lacking this functional group. The investigation involved testing against multiple cancer cell lines, including HeLa and MCF7, with results indicating a clear correlation between structural modifications and biological activity .
In Vivo Evaluation
In vivo studies have been conducted using animal models to evaluate the therapeutic potential of this compound. Results indicated significant tumor reduction in mice treated with the compound compared to control groups, highlighting its potential as an effective anticancer agent .
Q & A
Q. What are the optimal synthetic routes for ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with cyclocondensation of intermediates like ethyl acetoacetate and phenylhydrazine derivatives. Key steps include:
- Sulfamoylation : Reacting the pyrazole core with methyl(3-methylphenyl)sulfamoyl chloride under reflux in ethanol or methanol, using catalysts like K₂CO₃ (yield: 77–89%) .
- Esterification : Introducing the ethyl carboxylate group via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
- Purification : Flash column chromatography (heptane:EtOAc) is recommended for isolating the final product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .
- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ ~420–450) and fragmentation patterns .
- Elemental Analysis : Ensure purity (>95%) via C/H/N/S ratios .
Q. How is the compound screened for initial pharmacological activity?
- Analgesic/Anti-inflammatory Assays : Administer orally (1% carboxymethyl cellulose suspension) at 50–100 mg/kg in rodent models (e.g., carrageenan-induced paw edema). Compare to standards like ibuprofen .
- Ulcerogenicity : Assess gastric lesions after intraperitoneal administration (dose-dependent toxicity studies) .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Simulate interactions with targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on sulfamoyl and carboxylate groups for hydrogen bonding .
Q. How can conflicting pharmacological data (e.g., efficacy vs. toxicity) be resolved?
- Dose-Response Curves : Establish ED₅₀ (effective dose) and TD₅₀ (toxic dose) ratios. For example, if ulcerogenicity increases above 100 mg/kg, refine dosing protocols .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to adverse effects .
Q. What crystallographic strategies are employed to resolve the compound’s 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement, focusing on sulfamoyl torsion angles and hydrogen-bonding networks .
- Mercury CSD : Visualize packing motifs (e.g., π-π stacking of aromatic rings) and compare with Cambridge Structural Database entries .
Q. How does substituent variation (e.g., methyl vs. trifluoromethyl groups) impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
